N-Formyl-O-methyl-L-tyrosine
Description
Contextualization of N-Formylated Amino Acids in Biochemical Research
N-formylation, the addition of a formyl group to an amino group, is a critical modification in various biological contexts. The most prominent example is N-formylmethionine (fMet), which is the initiating amino acid in protein synthesis in bacteria, mitochondria, and chloroplasts. scripps.edu The host immune system recognizes these N-formylated peptides as signals of bacterial invasion or cellular damage, triggering chemotactic responses and inflammation. ingentaconnect.com For instance, the tripeptide N-formylmethionyl-leucyl-phenylalanine (fMLP) is a potent chemoattractant for leukocytes. ingentaconnect.com
Beyond its role in immunity, N-formylation is also investigated as a post-translational modification. Research has identified N-formylation of lysine (B10760008) residues in histone proteins, which may play a role in epigenetics by mimicking the structure of acetylation and potentially interfering with gene expression regulation. academie-sciences.fr The biological relevance of N-formylation has spurred the development of numerous chemical methods for the controlled formylation of amino acids and peptides, both in solution and on solid-phase supports, to facilitate further study. acs.org
Significance of O-Methylated Tyrosine Derivatives in Chemical Biology
The methylation of the hydroxyl group on the tyrosine side chain to form an O-methyl ether creates a derivative with distinct properties and applications. O-methyl-L-tyrosine is a valuable tool in chemical biology and neuroscience. It functions as an inhibitor of tyrosine hydroxylase, a key enzyme in the synthesis of neurotransmitters like dopamine. nih.gov This inhibitory action allows researchers to study dopamine-related metabolic pathways and has implications for the development of therapeutics for neurological conditions such as Parkinson's disease. nih.gov
Furthermore, O-methylated tyrosine derivatives are used to expand the genetic code. Scientists have successfully incorporated O-methyl-L-tyrosine into proteins in living cells, such as E. coli, by engineering the cell's translational machinery. scripps.edu This technique of adding "unnatural" amino acids allows for the creation of proteins with novel structures and functions, providing powerful tools for probing biological mechanisms. scripps.eduacs.org
Historical Development of Research on N-Formyl- and O-Methyl- Amino Acid Derivatives
Research into modified amino acids has a long history, driven by the needs of peptide synthesis and the discovery of their biological roles.
N-Formyl Derivatives: The use of the formyl group as a protecting group for amines in chemical synthesis dates back to at least 1958, with a key paper by John C. Sheehan and Ding-Djung H. Yang describing the use of N-formylamino acids in peptide synthesis. acs.org This early work established formylation as a fundamental technique for managing reactive amino groups during the construction of complex peptides.
O-Methyl Derivatives: The study of protein methylation began to emerge in the 1960s. nih.gov However, it was the advent of advanced molecular biology techniques in the mid-1990s that led to a massive surge in interest, revealing the critical roles of methylation in gene regulation and signal transduction. nih.gov A landmark achievement in the field of unnatural amino acid mutagenesis was the site-specific incorporation of O-methyl-L-tyrosine into proteins in vivo, reported in the early 2000s by the laboratory of Peter Schultz. scripps.edu This work was the culmination of approximately 15 years of developing methods to expand the genetic code. scripps.edu
Scope and Objectives of Current Research Landscape
The current research landscape for N-formylated and O-methylated amino acids is focused on leveraging these modifications as tools for discovery and therapeutic development.
Key objectives in the study of N-formylated compounds include:
Elucidating Immune Pathways: Investigating how different N-formylated peptides are recognized by formyl peptide receptors (FPRs) to trigger specific immune or inflammatory responses. ingentaconnect.com
Exploring Epigenetics: Determining the specific sites and functional consequences of N-formylation on histones and other nuclear proteins. academie-sciences.fr
Improving Synthetic Methods: Developing faster and more efficient "on-resin" formylation protocols for the rapid synthesis of peptide libraries for screening.
For O-methylated derivatives, current research aims to:
Develop Diagnostic Tracers: Using radiolabeled versions of methylated tyrosine derivatives for applications in oncological diagnostics. nih.gov
Probe Enzyme Mechanisms: Studying the inhibitory effects of O-methyl-L-tyrosine and related compounds on enzymes like L-amino acid oxidase to understand substrate binding and reaction mechanisms. nih.gov
Create Novel Biotherapeutics: Expanding the toolbox of unnatural amino acids for incorporation into proteins to create biotherapeutics with enhanced stability or novel functions. scripps.eduacs.org
The compound N-Formyl-O-methyl-L-tyrosine, while not extensively studied itself, represents a confluence of these active research areas, embodying the chemical strategies used to fine-tune peptide and protein function.
Table of Compounds Mentioned
Structure
3D Structure
Properties
CAS No. |
76757-95-4 |
|---|---|
Molecular Formula |
C11H13NO4 |
Molecular Weight |
223.22 g/mol |
IUPAC Name |
(2S)-2-formamido-3-(4-methoxyphenyl)propanoic acid |
InChI |
InChI=1S/C11H13NO4/c1-16-9-4-2-8(3-5-9)6-10(11(14)15)12-7-13/h2-5,7,10H,6H2,1H3,(H,12,13)(H,14,15)/t10-/m0/s1 |
InChI Key |
RDHZMNVRQUJEHZ-JTQLQIEISA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C[C@@H](C(=O)O)NC=O |
Canonical SMILES |
COC1=CC=C(C=C1)CC(C(=O)O)NC=O |
Origin of Product |
United States |
Chemical Reactivity and Derivatization Studies of N Formyl O Methyl L Tyrosine
Investigations into N-Formyl Group Reactivity
The N-formyl group, an amide linkage at the alpha-amino position, exhibits reactivity characteristic of amides, primarily centered around its hydrolysis and its role as a protective group in synthetic chemistry.
Hydrolysis and Deformylation Kinetics
The removal of the N-formyl group, or deformylation, is typically achieved through hydrolysis. The kinetics of this reaction are highly dependent on the reaction conditions, particularly pH and temperature.
Acid-catalyzed hydrolysis is a common method for deformylation. For simple N-formyl amino acids, this can be accomplished by heating with dilute hydrochloric acid. google.comgoogle.com However, when the N-formyl group is part of a larger peptide, milder conditions are necessary to prevent the cleavage of peptide bonds. google.comgoogle.com In such cases, an acidic-alcoholic hydrolysis, for instance, using methanolic hydrochloric acid (e.g., 0.5 N) at room temperature for an extended period (e.g., 48 hours), is employed. google.com The rate of deformylation is significantly influenced by the acid concentration and temperature; higher concentrations and temperatures accelerate the reaction but also increase the risk of hydrolyzing other sensitive functional groups like esters or peptide bonds. google.com
The hydrolysis of N-substituted amides can also be base-catalyzed. beilstein-journals.org Studies on related N-formyl amides have shown clean first-order decay kinetics under basic conditions (e.g., pH 8), with the half-life being dependent on the specific molecular structure. beilstein-journals.org The hydrolysis rate is generally sensitive to pH, with rapid increases in conversion observed at both low and high pH, while being relatively insensitive at near-neutral pH. researchgate.net Furthermore, the sequence of amino acids in a peptide can affect the lability of the N-formyl group on the terminal residue. oup.com In some instances, a side reaction known as transformylation can occur, where the formyl group is transferred to other nucleophilic groups within the peptide sequence. nih.gov
Table 1: Conditions for N-Formyl Group Hydrolysis
| Method | Reagents & Conditions | Target Molecule | Notes | Source(s) |
|---|---|---|---|---|
| Acidic Hydrolysis | Dilute Hydrochloric Acid, Heating | Simple N-formyl amino acids | Simple and inexpensive but can cleave peptide bonds. | google.comgoogle.com |
| Acidic-Alcoholic Hydrolysis | ~0.5 N Methanolic HCl, Room Temp, 48 hrs | N-formyl peptides | Milder conditions to prevent peptide bond cleavage. | google.com |
| Base-Catalyzed Hydrolysis | pH 8 Buffer | Model N-formyl amides | Follows first-order kinetics; rate is structure-dependent. | beilstein-journals.org |
| Hydroxylamine Method | Hydroxylamine-strong acid addition salt | N-formyl peptides | An alternative to acid hydrolysis. | google.com |
N-Formyl Group as a Protecting Group in Peptide Synthesis
The N-formyl group serves as an effective protecting group for the α-amino function of amino acids during peptide synthesis. google.comrsc.org Its utility stems from its stability under certain reaction conditions and its susceptibility to removal under others.
A key advantage of the N-formyl group is its stability under the acidic conditions frequently used in solid-phase peptide synthesis (SPPS), particularly during the cleavage of other protecting groups (like Boc) or the release of the peptide from the resin. nih.govpeptide.com This stability allows for the selective deprotection of other functional groups while the N-terminus remains formylated. The formyl group can be introduced to the N-terminus of a peptide chain while it is still attached to the solid support. mdpi.com
However, the N-formyl group is labile under basic conditions, which can be a limitation. nih.gov For instance, deprotection strategies that employ basic aqueous conditions can lead to the partial or complete loss of the N-terminal formyl group. nih.gov Another potential complication is the risk of transformylation, where the formyl group migrates from the N-terminus to other nucleophilic side chains (e.g., the amino group of lysine) within the peptide, leading to undesired by-products. nih.gov Despite these limitations, its small size and straightforward introduction make it a valuable tool, especially in enzymatic peptide synthesis where it can effectively block the N-terminus from reacting. google.com
Table 2: Use of N-Formyl as a Protecting Group
| Feature | Description | Source(s) |
|---|---|---|
| Stability | Stable under acidic conditions used in Boc-SPPS and for cleavage from many resins. | nih.govpeptide.com |
| Lability | Cleaved by acid hydrolysis or under basic conditions. | google.comgoogle.comnih.gov |
| Introduction | Can be introduced using reagents like formic acid activated with DCC, or formamide. | mdpi.comgoogle.com |
| Advantages | Small size; useful for selective N-terminal protection in chemical and enzymatic synthesis. | google.comgoogle.com |
| Disadvantages | Susceptible to cleavage under basic conditions; risk of intramolecular transfer (transformylation). | nih.govnih.gov |
Exploration of O-Methyl Ether Reactivity
The O-methyl ether on the phenolic side chain of tyrosine is a relatively stable functional group, characteristic of aryl ethers. Its reactivity is primarily concerned with its cleavage and its general stability across a range of chemical environments.
Cleavage and Demethylation Reactions
Cleavage of the C-O bond in aryl methyl ethers is a challenging transformation that typically requires harsh reaction conditions. byjus.com The high stability of the ether linkage means that strong reagents are needed to effect demethylation. researchgate.net
Common chemical methods for demethylation involve treatment with strong Brønsted acids, such as hydrobromic acid (HBr) or hydriodic acid (HI), often at elevated temperatures. byjus.comck12.org Strong Lewis acids are also effective, with boron tribromide (BBr₃) being a widely used reagent for cleaving aryl methyl ethers. researchgate.netwikipedia.org Historically, heating with molten pyridine (B92270) hydrochloride was another method employed for this purpose. wikipedia.org These harsh conditions can limit their applicability with sensitive substrates that may contain other acid-labile functional groups.
More recently, enzymatic methods have been developed that can catalyze O-demethylation under much milder conditions. nih.govwalshmedicalmedia.com These biocatalytic approaches offer greater functional group tolerance and regioselectivity, providing a greener alternative to traditional chemical methods.
Table 3: Reagents for O-Methyl Ether Cleavage
| Reagent Class | Examples | Typical Conditions | Notes | Source(s) |
|---|---|---|---|---|
| Strong Brønsted Acids | HBr, HI | High Temperature | Classic but harsh method; risk of side reactions. | byjus.comck12.org |
| Strong Lewis Acids | BBr₃, BCl₃ | Often at low temperature (e.g., in CH₂Cl₂) | Very effective but highly reactive and moisture-sensitive. | researchgate.netwikipedia.org |
| Thiolates | Sodium ethanethiolate (NaSEt) | Reflux in a solvent like DMF | Nucleophilic cleavage. | researchgate.net |
| Pyridine Salts | Pyridine Hydrochloride | High Temperature (180-220 °C) | Historical method. | wikipedia.org |
| Enzymes | Dioxygenases, Methyltransferases | Aqueous buffer, near-neutral pH | Mild, selective, and environmentally friendly. | nih.govwalshmedicalmedia.com |
Stability in Diverse Reaction Conditions
The O-methyl ether group is generally considered robust and unreactive, making it a stable feature of the molecule under many synthetic transformations. solubilityofthings.com It is resistant to cleavage by bases, oxidizing agents, and reducing agents under typical conditions. byjus.com This stability is advantageous in multistep syntheses, as the O-methyl group can endure a variety of reaction conditions without needing to be protected.
In the context of peptide synthesis, O-benzyl ethers are often used to protect the tyrosine hydroxyl group, and these are known to be stable to the basic conditions of Fmoc chemistry but can be labile to the repeated acid treatments in Boc chemistry. thieme-connect.de The O-methyl ether is even more stable than the O-benzyl ether and would be expected to be fully stable under both Fmoc and standard Boc deprotection conditions (using TFA). However, very strong acids used for final cleavage from some resins, such as hydrogen fluoride (B91410) (HF), can cleave the O-methyl ether. researchgate.net
Side-Chain Modifications and Functionalization
The aromatic ring of the O-methylated tyrosine side chain is amenable to electrophilic aromatic substitution reactions, allowing for further derivatization. The directing effects of the existing substituents—the O-methyl group and the alkyl chain attached to the ring—play a crucial role in determining the position of new functional groups.
The O-methyl group is a strong activating, ortho-, para-directing group, while the alkyl substituent is a weak activating, ortho-, para-directing group. Therefore, electrophilic substitution is expected to occur at the positions ortho to the O-methyl group (C3 and C5).
Examples of such modifications reported for related tyrosine derivatives include:
Nitration : The introduction of a nitro group onto the aromatic ring can be achieved using reagents like nitric acid. mdma.ch This reaction would be expected to yield 3-nitro-N-formyl-O-methyl-L-tyrosine.
Halogenation : Reactions with reagents such as N-bromosuccinimide (NBS) can introduce halogen atoms onto the phenol (B47542) ring, a process that can be used to trigger peptide cleavage at the tyrosine residue under specific conditions. nih.gov
Formylation : The Reimer-Tiemann reaction, which involves treating a phenol with chloroform (B151607) in a basic solution, can introduce a formyl group onto the ring, typically ortho to the hydroxyl group. acs.org While the starting material here is an ether, related formylation reactions on the activated ring are plausible.
Acylation : Palladium-catalyzed ortho-acylation has been demonstrated on protected tyrosine derivatives, showcasing a modern method for C-C bond formation on the aromatic ring. nih.gov
Furthermore, the tyrosine side chain can be functionalized for bioconjugation. For example, the phenolic ring can participate in reactions like the tyrosine-click reaction, although the presence of the O-methyl group would prevent this specific transformation, which requires a free hydroxyl group. nih.gov However, other derivatizations, such as selective labeling after formylation of the ring, have been reported for tyrosine-containing peptides. nih.gov
Electrophilic Aromatic Substitution on the Phenolic Ring (Post-Methylation)
The phenolic ring of tyrosine and its derivatives is susceptible to electrophilic aromatic substitution, a fundamental reaction class in organic chemistry. libretexts.orgmasterorganicchemistry.com The presence of the hydroxyl group, or in this case, a methoxy (B1213986) group after methylation, activates the ring towards attack by electrophiles.
One notable example of electrophilic substitution on a related O-methyl-L-tyrosine derivative is bromination. The reaction of 4-O-methyl-L-tyrosine with bromine in 98% formic acid results in the selective introduction of a bromine atom onto the aromatic ring. ucla.edu This process yields 3-bromo-4-O-methyl-L-tyrosine. ucla.edu Further esterification of this product can be achieved to produce 3-bromo-4-O-methyl-L-tyrosine methyl ester hydrochloride. ucla.edu
Another significant reaction is formylation, which introduces a formyl group (-CHO) onto the aromatic ring. While direct formylation of N-Formyl-O-methyl-L-tyrosine is not explicitly detailed in the provided context, related formylation reactions of electron-rich phenols are well-established. researchgate.net For instance, the Reimer-Tiemann reaction and the Dakin reaction are classic methods for introducing substituents to phenolic rings. acs.org The Kolbe-Schmidt reaction, involving the carboxylation of a phenolate (B1203915) anion with carbon dioxide, further illustrates the enhanced reactivity of the activated aromatic ring. libretexts.org
The table below summarizes an example of electrophilic aromatic substitution on an O-methylated tyrosine derivative.
| Starting Material | Reagent | Product | Reaction Type |
| 4-O-methyl-L-tyrosine | Bromine in formic acid | 3-bromo-4-O-methyl-L-tyrosine | Bromination |
Development of Conjugates and Bioconjugates
The modification of tyrosine residues is a valuable strategy for creating protein bioconjugates with diverse applications. rsc.org Various methods have been developed to selectively target tyrosine for the attachment of molecules such as fluorophores, peptides, and polyethylene (B3416737) glycol (PEG) chains. nih.govnih.gov
One approach involves the use of diazonium reagents. For instance, 4-formylbenzene diazonium hexafluorophosphate (B91526) (FBDP) reacts selectively with the tyrosine side chain to introduce a bioorthogonal aldehyde group. nih.gov This aldehyde can then be used for further functionalization. Model studies using N-acyl-tyrosine methylamide have shown that the reaction with FBDP proceeds efficiently at neutral to mildly basic pH. nih.gov
Enzyme-mediated strategies also play a crucial role in tyrosine bioconjugation. nih.gov Tyrosinase, for example, catalyzes the oxidation of tyrosine to a highly reactive o-quinone. nih.govnih.gov This intermediate can then undergo reactions with various nucleophiles or participate in cycloadditions to form stable conjugates. nih.govnih.gov Another enzymatic approach utilizes catechol O-methyltransferase (COMT), which can transfer not only a methyl group but also more complex functional groups to a catechol intermediate derived from tyrosine. nih.gov Horseradish peroxidase (HRP) in the presence of hydrogen peroxide can also be used to mediate tyrosine modifications through a single-electron transfer reaction. nih.govacs.org
Transition metal-mediated reactions offer another avenue for tyrosine conjugation. An electrophilic π-allyl palladium complex, generated from an allylic acetate (B1210297) and palladium(II) acetate, has been shown to O-alkylate tyrosine residues with good conversion rates. nih.gov
The following table details reaction conditions for the modification of a model tyrosine derivative with a diazonium salt.
| Model Substrate | Reagent | pH | Isolated Yield |
| N-acyl tyrosine methylamide | FBDP | 5.0 | 9% |
| N-acyl tyrosine methylamide | FBDP | 6.0 | 33% |
| N-acyl tyrosine methylamide | FBDP | 7.0 | 96% |
| N-acyl tyrosine methylamide | FBDP | 8.0 | 99% |
Synthesis of Radiotracer Precursors and Labeled Analogs
This compound and its analogs are important precursors in the synthesis of radiolabeled compounds for positron emission tomography (PET) imaging. mdpi.comsnmjournals.org Specifically, derivatives of this compound are used to create tracers for imaging tumors and studying neurological conditions. snmjournals.orgnih.govmdpi.com
A key application is the synthesis of 3-O-methyl-6-[¹⁸F]fluoro-L-DOPA ([¹⁸F]OMFD), a tumor imaging agent. snmjournals.orgresearchgate.net The synthesis of [¹⁸F]OMFD can start from a precursor like N-formyl-3-O-methyl-4-O-boc-6-trimethylstannyl-L-dopa-ethyl ester. snmjournals.orgresearchgate.net This involves an electrophilic radiofluorination reaction, where the trimethylstannyl group is replaced by the radioisotope ¹⁸F. snmjournals.org
Similarly, 6-L-[¹⁸F]fluoro-m-tyrosine (6-L-[¹⁸F]FMT) is another valuable PET radiotracer. nih.govmdpi.com Its synthesis can be achieved through various methods, including the radiofluorination of a spirocyclic iodonium(III)ylide precursor or a Ni complex precursor. nih.gov An optimized method involves the alcohol-enhanced copper-mediated radiofluorination of a Bpin-substituted chiral Ni(II) complex. mdpi.com This automated synthesis provides 6-L-[¹⁸F]FMT in good radiochemical yield and purity. nih.govmdpi.com The development of such automated methods is crucial for making these radiotracers more widely available for clinical applications. nih.gov
The table below summarizes the automated synthesis results for several ¹⁸F-labeled aromatic amino acids. mdpi.com
| Radiotracer | Isolated Radiochemical Yield (RCY) |
| [¹⁸F]OMFD | 32% |
| 2-[¹⁸F]FTyr | 48 ± 7% |
| 6-[¹⁸F]FMT | 42 ± 2% |
| 6-[¹⁸F]FDOPA | 54 ± 5% |
Dimerization and Oligomerization Reactions
The dimerization and oligomerization of tyrosine and its derivatives can occur through various chemical and enzymatic pathways. These reactions can lead to the formation of di-tyrosine cross-links, resulting in protein dimers and higher-order oligomers. nih.gov
Enzymatic polymerization is a significant route for creating poly(tyrosine)s. acs.org Peroxidase, for instance, can catalyze the oxidative polymerization of tyrosine ester hydrochlorides and N-acetyltyrosine. acs.org The resulting polymers have different solubilities depending on the starting material and reaction conditions. acs.org Papain is another enzyme that can catalyze the oligomerization of tyrosine ester hydrochlorides, leading to polymers with an α-peptide structure. acs.orgmdpi.com The degree of oligomerization is typically in the range of 5-9 amino acids. mdpi.com
Chemical methods for dimerization and oligomerization also exist. For example, under certain conditions, two L-tyrosine units can be joined by methylene (B1212753) bridges to form a macrocyclic amino acid. researchgate.net The formation of diketopiperazines, which are cyclic diamides formed from two amino acids, can also serve as a key intermediate in the oligomerization process. scielo.org.mx
Furthermore, environmental factors like ozone and nitrogen dioxide can promote the nitration and cross-linking of tyrosine residues in proteins, leading to oligomerization. nih.gov These reactions proceed through the formation of tyrosyl radical intermediates. nih.gov
The following table shows the yield and average degree of polymerization (DPavg) for the papain-catalyzed homo-oligomerization of several amino acids, including tyrosine. mdpi.com
| Amino Acid | Yield (wt%) | DPavg |
| Tyrosine | 80 | 8 |
| Leucine | 65 | 7 |
| Phenylalanine | 45 | 6 |
| Tryptophan | 30 | 5 |
Conformational Analysis and Computational Chemistry of N Formyl O Methyl L Tyrosine Systems
Theoretical Conformational Landscape Exploration
To comprehend the structural preferences of N-Formyl-O-methyl-L-tyrosine, it is essential to explore its vast conformational space. This involves identifying all possible low-energy structures and mapping the energetic relationships between them.
Systematic exploration of all possible conformations by rotating each dihedral angle incrementally is computationally prohibitive for a molecule like this compound. Genetic algorithms (GAs) offer a more intelligent and efficient approach for this multimodal conformational search. GAs are metaheuristic search methods inspired by natural selection, capable of navigating large and complex parametric spaces to find optimal or near-optimal solutions.
In the context of conformational analysis, a GA operates on a "population" of candidate conformations, where each "individual" is defined by a set of dihedral angles. The "fitness" of each conformation is evaluated based on its potential energy, typically calculated using a molecular mechanics force field initially, with more accurate methods used for refinement. The algorithm iteratively applies operations such as selection, crossover (recombination of parts of two parent conformations), and mutation (random changes in dihedral angles) to evolve the population toward lower energy states. This approach is particularly effective at overcoming potential energy barriers and avoiding being trapped in local minima, thus providing a more comprehensive survey of the conformational space.
For analogous systems, such as tyrosine-containing tripeptides, genetic algorithms have been successfully combined with quantum chemical calculations. A Multi-Niche Crowding (MNC) genetic algorithm, for instance, can generate a diverse set of probable equilibrium structures, which are then subjected to a hierarchy of electronic structure calculations for refinement. This hybrid method has proven effective in identifying a wide range of stable conformers and their relative stabilities.
The conformational search, often guided by a genetic algorithm, effectively maps the potential energy surface (PES) of the molecule. The PES is a high-dimensional surface that describes the potential energy of the system as a function of its atomic coordinates. The key features of a PES are its minima, which correspond to stable or metastable conformations, and the saddle points, which represent the transition states between these conformations.
The primary goal of PES mapping for this compound is to identify the global minimum—the single most stable conformation—and all significant low-energy local minima. These low-energy conformers are the ones most likely to be populated under equilibrium conditions and thus dictate the molecule's observed properties.
Computational studies on similar N-formylated peptides have successfully identified numerous stable conformers and calculated their relative energies. mpg.de For a protected tripeptide containing tyrosine, a combined GA and quantum chemistry approach was able to locate dozens of distinct conformers on the PES. mdpi.com The analysis revealed that the central tyrosine residue preferentially adopts specific folds, such as γL or βL, in the most stable conformations. mdpi.com This detailed mapping allows for a thorough understanding of the molecule's structural preferences and the energy barriers separating different conformational states. mpg.de
Quantum Chemical Calculations
Once a set of promising low-energy conformations is identified through methods like genetic algorithms, more accurate and computationally intensive quantum chemical calculations are employed to refine their geometries and determine their relative energies with greater precision.
Density Functional Theory (DFT) has become a standard tool for the geometry optimization of medium-sized organic molecules due to its favorable balance of accuracy and computational cost. DFT methods calculate the electronic energy of a system based on its electron density, rather than the more complex many-electron wavefunction.
For each conformer of this compound generated from the initial search, a full geometry optimization is performed using a DFT functional, such as the widely used B3LYP, combined with a suitable basis set (e.g., 6-311++G(2d,2p)). mdpi.com This process refines the initial structure, relaxing it to the nearest stationary point on the DFT potential energy surface. Studies on related N-acyl amino acids and dipeptides have shown that DFT calculations can accurately predict bond lengths, bond angles, and dihedral angles. dtu.dknih.gov For a tyrosine-containing tripeptide, geometry optimizations at the DFT/B3LYP/6-311++G(2d,2p) level of theory resulted in 28 distinct conformers, providing detailed structural parameters for each. mdpi.com
The following table shows representative data for the key backbone and side-chain dihedral angles (in degrees) for the most stable conformers of a model N-formyl-tyrosine containing peptide, as determined by DFT calculations.
| Conformer ID | φ (phi) | ψ (psi) | χ1 | χ2 | Relative Energy (kcal/mol) |
| Conf-1 | -85.2 | 78.5 | -65.1 | 90.3 | 0.00 |
| Conf-2 | -155.7 | 150.1 | 178.9 | 88.5 | 0.25 |
| Conf-3 | -75.9 | -45.3 | -68.4 | 92.1 | 0.68 |
| Conf-4 | -150.3 | -50.8 | 175.4 | 95.7 | 1.12 |
| Conf-5 | 60.1 | 40.2 | 55.8 | -85.6 | 1.89 |
This table is interactive. Data is illustrative and based on findings for analogous peptide systems.
While DFT is excellent for geometry optimization, higher-level ab initio methods are often used to obtain more accurate single-point energies for the DFT-optimized structures. This hierarchical approach is practical because the energy of a molecule is generally more sensitive to the level of theory than its geometry. mdpi.com
Møller–Plesset perturbation theory, particularly at the second order (MP2), is a common choice for incorporating electron correlation effects that are not fully accounted for in standard DFT functionals. thermofisher.comnih.gov By performing single-point MP2 energy calculations on the geometries obtained from DFT, a more reliable ranking of the conformers' relative stabilities can be achieved. mdpi.com These calculations often utilize large basis sets, such as 6-311++G(2d,2p), to ensure accuracy. mdpi.com For instance, in the study of a protected Gly-L-Tyr-Gly tripeptide, the energies of 28 DFT-optimized conformations were re-evaluated at the MP2/6-311++G(2d,2p) level to establish the final stability order. mdpi.com
The table below compares the relative energies calculated at the DFT and MP2 levels for the five most stable conformers of a model system, illustrating the energetic refinement provided by the MP2 method.
| Conformer ID | Relative Energy DFT (kcal/mol) | Relative Energy MP2 (kcal/mol) |
| Conf-1 | 0.00 | 0.00 |
| Conf-2 | 0.31 | 0.25 |
| Conf-3 | 0.85 | 0.68 |
| Conf-4 | 1.25 | 1.12 |
| Conf-5 | 2.10 | 1.89 |
This table is interactive. Data is illustrative and based on findings for analogous peptide systems.
Molecular Dynamics Simulations and Conformational Dynamics
While quantum chemical calculations provide a static picture of discrete, stable conformations, this compound is a flexible molecule that dynamically samples a range of structures at physiological temperatures. Molecular Dynamics (MD) simulations are a powerful computational technique used to study these time-dependent motions.
MD simulations model the behavior of a molecule over time by solving Newton's equations of motion for its constituent atoms. The forces between atoms are typically described by a molecular mechanics force field (e.g., AMBER, CHARMM, GAFF). By simulating the molecule for periods ranging from nanoseconds to microseconds, MD can provide insights into its conformational dynamics, flexibility, and interactions with a solvent environment (typically water).
For tyrosine-containing peptides, MD simulations have been used to investigate the stability of specific conformations and the timescales of transitions between different rotameric states of the side chain. mdpi.comnih.gov For example, a 100-ns MD simulation of N-acetyl tyrosine was used to confirm the stability of its complex with a target enzyme, with root-mean-square deviation (RMSD) values indicating a stable binding pose. mdpi.com Simulations can also reveal the flexibility of different parts of the molecule by calculating the root-mean-square fluctuation (RMSF) of each atom. This analysis would highlight which regions of this compound, such as the termini or the side chain, are more rigid or more flexible. Furthermore, MD simulations can be used to calculate the radial distribution functions (RDFs) of water molecules around key functional groups, providing detailed information about the molecule's solvation shell and hydrogen bonding patterns with the solvent.
Hydrogen Bonding Interactions and Their Influence on Conformation
Intramolecular hydrogen bonds play a pivotal role in dictating the conformational preferences of peptides and their derivatives, including this compound systems. These non-covalent interactions, primarily involving the amide protons as donors and carbonyl oxygens as acceptors, lead to the formation of stable folded structures.
Computational studies, particularly using density functional theory (DFT), have been instrumental in exploring the potential energy surface of tyrosine dipeptide analogues, such as α-acetylamino-L-tyrosyl-N-methylamide (Ac-Tyr-NMe), which serves as a close proxy for this compound. These studies reveal a delicate interplay between the peptide backbone and the side chain in determining the relative stabilities of various conformers nih.govresearchgate.net.
In the gas phase, the conformational landscape of the tyrosine dipeptide analogue is characterized by several energy minima, with stabilizing interactions between the N-H bond and the aromatic ring of the tyrosine side chain being a significant factor nih.govresearchgate.net. These interactions contribute to the stabilization of specific folded conformations.
The most stable conformations are often characterized by the formation of intramolecular hydrogen bonds that result in recognizable secondary structure motifs like β-turns and γ-turns. A γ-turn, for instance, is stabilized by a hydrogen bond between the carbonyl oxygen of one residue and the N-H of the residue two positions down the chain (i to i+2). A β-turn involves a hydrogen bond between the carbonyl oxygen of residue 'i' and the N-H of residue 'i+3'.
The following interactive table summarizes the key intramolecular hydrogen bonding interactions predicted from computational studies of a tyrosine dipeptide analogue in the gas phase.
| Conformer | Hydrogen Bond Type | Donor Atom | Acceptor Atom | Distance (Å) | Relative Energy (kcal/mol) |
| γ-turn | C=O(i)···H-N(i+2) | N(i+2) | O(i) | ~2.1 | 0.0 |
| β-turn | C=O(i)···H-N(i+3) | N(i+3) | O(i) | ~2.0 | 1.5 |
| Extended | None | - | - | - | 3.2 |
Note: The data presented is based on computational studies of a tyrosine dipeptide analogue and serves as a model for this compound systems.
Comparison with Experimental Structural Data (e.g., X-ray Crystallography of Related Peptides)
One such example is the crystal structure of l-Methionyl-l-tyrosine monohydrate nih.gov. In this structure, the dipeptide adopts a zwitterionic form, and its conformation is influenced by both intramolecular and extensive intermolecular hydrogen bonds within the crystal lattice nih.gov. The torsion angles of the peptide backbone provide a snapshot of a low-energy conformation in the solid state.
The following interactive table compares the backbone dihedral angles (φ and ψ) from a computational model of a tyrosine dipeptide analogue with the experimental values from the crystal structure of l-Methionyl-l-tyrosine.
| Dihedral Angle | Computational Model (Gas Phase, γ-turn) | Experimental (l-Met-l-Tyr Crystal Structure) |
| φ (phi) | ~ -80° | -165.36° |
| ψ (psi) | ~ +70° | +165.36° (for Tyr residue) |
| ω (omega) | ~ 180° | ~180° |
Note: The computational data is for a tyrosine dipeptide analogue. The experimental data is for the tyrosine residue within the l-Methionyl-l-tyrosine dipeptide.
The comparison reveals that the conformation observed in the crystal structure of l-Methionyl-l-tyrosine is more extended than the folded γ-turn conformation predicted to be the most stable for the isolated tyrosine dipeptide analogue in the gas phase. This difference can be attributed to the powerful influence of intermolecular hydrogen bonding and crystal packing forces in the solid state, which can stabilize conformations that are not the global minimum for an isolated molecule. In the crystal, molecules arrange themselves to maximize favorable intermolecular interactions, which often leads to more extended structures that can pack efficiently nih.gov.
Furthermore, the Ramachandran plot, a fundamental tool in structural biology, provides a broader context for allowed and disallowed regions of backbone dihedral angles for amino acid residues nih.govwikipedia.orgpearson.com. The experimentally determined φ and ψ angles for the tyrosine residue in l-Methionyl-l-tyrosine fall within the allowed region of the Ramachandran plot for β-sheets, consistent with its extended conformation. Computational studies of tyrosine dipeptide analogues also map their energy minima onto the allowed regions of the Ramachandran plot, lending further credence to the theoretical models nih.govresearchgate.net.
Advanced Spectroscopic and Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules like N-Formyl-O-methyl-L-tyrosine. The presence of a formyl group can lead to the observation of cis-trans isomers due to restricted rotation around the amide bond, which may result in two distinct sets of signals for nearby nuclei in the NMR spectra.
The ¹H NMR spectrum provides a map of the proton environments within the molecule. Each unique proton or group of equivalent protons gives rise to a signal with a characteristic chemical shift (δ), integration value (proportional to the number of protons), and multiplicity (splitting pattern).
Key expected signals for this compound include:
Formyl Proton (CHO): A singlet appearing significantly downfield, typically in the range of δ 8.0-8.3 ppm. A second, minor singlet may be observed if a rotational isomer is present.
Aromatic Protons (C₆H₄): The four protons on the para-substituted benzene (B151609) ring are expected to appear as two distinct doublets (an AA'BB' system) between δ 6.8 and 7.2 ppm. The protons ortho to the methoxy (B1213986) group will be upfield relative to the protons ortho to the alkyl substituent.
Alpha-Proton (α-CH): A multiplet, likely a quartet or doublet of doublets, around δ 4.5-4.8 ppm, coupled to the beta-protons and the amide proton.
Beta-Protons (β-CH₂): Two diastereotopic protons that will appear as a multiplet, typically two doublets of doublets, between δ 2.9 and 3.2 ppm.
Methoxy Protons (OCH₃): A sharp singlet at approximately δ 3.7-3.8 ppm.
Amide Proton (NH): A doublet, often broad, in the region of δ 8.0-8.5 ppm, coupled to the alpha-proton.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Based on data for analogous compounds like O-methyl-L-tyrosine and N-formylated amino acids)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| Formyl (CHO) | ~ 8.2 | Singlet |
| Amide (NH) | ~ 8.3 | Doublet |
| Aromatic (H-2, H-6) | ~ 7.1 | Doublet |
| Aromatic (H-3, H-5) | ~ 6.9 | Doublet |
| Alpha (α-CH) | ~ 4.7 | Multiplet |
| Methoxy (OCH₃) | ~ 3.8 | Singlet |
| Beta (β-CH₂) | ~ 3.1 | Multiplet |
The ¹³C NMR spectrum reveals the chemical environment of each carbon atom in the molecule. This technique is crucial for assigning the carbon backbone and side-chain resonances.
Key expected signals include:
Carbonyl Carbons (C=O): The carboxylic acid and formyl carbonyl carbons are expected to resonate at the downfield end of the spectrum, typically between δ 160 and 175 ppm.
Aromatic Carbons: The six aromatic carbons will produce signals between δ 114 and 159 ppm. The carbon bearing the methoxy group (C-4) will be the most downfield, while the quaternary carbon (C-1) and the methoxy-substituted carbons (C-3, C-5) will also be distinct.
Alpha-Carbon (α-C): Expected to appear around δ 53-56 ppm.
Methoxy Carbon (OCH₃): A distinct signal around δ 55 ppm.
Beta-Carbon (β-C): The methylene (B1212753) carbon of the side chain is predicted to be in the δ 36-39 ppm region.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Based on data for analogous compounds)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Carboxyl (COOH) | ~ 174 |
| Formyl (CHO) | ~ 163 |
| Aromatic (C-4, C-O) | ~ 159 |
| Aromatic (C-2, C-6) | ~ 131 |
| Aromatic (C-1) | ~ 128 |
| Aromatic (C-3, C-5) | ~ 115 |
| Methoxy (OCH₃) | ~ 55 |
| Alpha (α-C) | ~ 54 |
| Beta (β-C) | ~ 37 |
Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the molecule's covalent structure by revealing atom connectivity.
COSY (Correlation Spectroscopy): This experiment maps ¹H-¹H spin-spin couplings. For this compound, it would show a crucial correlation between the α-CH proton and the β-CH₂ protons, establishing the amino acid backbone. A correlation between the NH proton and the α-CH would also be expected.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons they are attached to. This technique would definitively link the proton signals in Table 1 to their corresponding carbon signals in Table 2 (e.g., α-CH to α-C, β-CH₂ to β-C, and the aromatic protons to their respective carbons).
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range (2-3 bond) couplings between protons and carbons, which is critical for piecing together the molecular puzzle. Key expected HMBC correlations would include the formyl proton to the α-carbon, the β-protons to the aromatic C-1 carbon, and the methoxy protons to the aromatic C-4 carbon, confirming the placement of the functional groups.
Mass Spectrometry (MS) Applications
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, providing the molecular weight and, through fragmentation, valuable structural information.
High-resolution mass spectrometry (HRMS) can measure the mass of a molecule with extremely high accuracy (typically to within 5 ppm). This allows for the determination of the elemental formula, a critical step in identifying an unknown compound or confirming the synthesis of a target molecule. For this compound, the exact mass provides unambiguous confirmation of its chemical formula, C₁₁H₁₃NO₄. epa.gov
Table 3: Exact Mass of this compound
| Parameter | Value | Source |
| Molecular Formula | C₁₁H₁₃NO₄ | - |
| Monoisotopic Mass | 223.084458 g/mol | epa.gov |
| Ion (e.g., [M+H]⁺) | 224.09173 | Calculated |
| Ion (e.g., [M+Na]⁺) | 246.07368 | Calculated |
An experimental HRMS measurement matching the calculated value for an appropriate ion (e.g., [M+H]⁺ or [M+Na]⁺) to four or five decimal places would serve as definitive evidence of the compound's identity.
In tandem mass spectrometry (MS/MS), a specific ion (the parent or precursor ion) is selected and fragmented to produce a characteristic pattern of daughter or product ions. This fragmentation pattern serves as a molecular fingerprint that can be used to confirm the structure.
For this compound, the fragmentation would be predicted to follow pathways characteristic of N-acylated amino acids. The most prominent fragmentation pathway for tyrosine derivatives is the cleavage of the Cα-Cβ bond, leading to the formation of a very stable methoxybenzyl cation.
Key predicted fragments include:
Loss of Water: A peak corresponding to [M+H - H₂O]⁺ at m/z 206.08.
Loss of Formic Acid: A peak corresponding to [M+H - HCOOH]⁺ at m/z 178.09.
Methoxybenzyl Cation: The most characteristic and likely base peak at m/z 121.06 , resulting from the cleavage of the bond between the α- and β-carbons. This fragment is indicative of the O-methyl-tyrosine side chain.
Loss of the Side Chain: A fragment corresponding to the formylated glycine (B1666218) backbone [M+H - 120.05]⁺ at m/z 104.04.
Table 4: Predicted Key Mass Fragments for this compound in Positive Ion Mode
| m/z (Calculated) | Proposed Identity/Loss |
| 224.09 | [M+H]⁺ (Parent Ion) |
| 206.08 | [M+H - H₂O]⁺ |
| 178.09 | [M+H - HCOOH]⁺ |
| 121.06 | [CH₂C₆H₄OCH₃]⁺ (Methoxybenzyl cation) |
| 104.04 | [M+H - C₈H₈O]⁺ (Formyl-glycine fragment) |
The observation of these specific fragments, particularly the highly stable methoxybenzyl cation at m/z 121, in an MS/MS experiment would provide strong confirmatory evidence for the structure of this compound.
Hyphenated Techniques (LC-MS/MS) for Purity and Identity Verification
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful and highly sensitive analytical technique for the definitive identification and purity assessment of this compound. This method combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. nih.gov
In a typical LC-MS/MS workflow, the sample containing this compound is first injected into a liquid chromatograph. The compound travels through a column, such as a C18 column, and is separated from impurities based on its physicochemical properties. science.govtorontech.com The separated compound then enters the mass spectrometer, where it is ionized. The resulting molecular ion of this compound can be selected and fragmented to produce a unique pattern of product ions. This fragmentation pattern serves as a molecular fingerprint, confirming the identity of the compound with high specificity. nih.govmdpi.com The use of stable-isotope-labeled internal standards can further enhance the accuracy and precision of quantification. nih.gov This technique is particularly valuable for analyzing complex mixtures and detecting trace-level impurities. nih.govtorontech.com
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides detailed information about the molecular structure and functional groups present in this compound. nih.govspectroscopyonline.com
Vibrational Assignments and Functional Group Characterization
The IR and Raman spectra of this compound exhibit a series of characteristic bands corresponding to the vibrations of its specific functional groups. spectroscopyonline.comamericanpharmaceuticalreview.com These spectra are complementary, as some vibrations may be more prominent in one technique than the other due to different selection rules. nih.gov
Key functional groups and their expected vibrational regions include:
Amide Group (N-Formyl): The N-H stretching vibration typically appears in the region of 3300 cm⁻¹. The C=O stretching (Amide I band) is expected around 1650-1720 cm⁻¹. americanpharmaceuticalreview.com
Carboxylic Acid Group: The O-H stretching vibration of the carboxylic acid can be broad and is usually found in the 2500-3300 cm⁻¹ range. The C=O stretching vibration appears around 1700-1760 cm⁻¹.
Aromatic Ring (Tyrosine): The C-H stretching vibrations of the aromatic ring are observed above 3000 cm⁻¹. Ring breathing modes and C=C stretching vibrations occur in the 1400-1600 cm⁻¹ region. americanpharmaceuticalreview.com The out-of-plane C-H bending vibrations can be seen at lower wavenumbers. rsc.org
Methyl Ether Group (O-methyl): C-H stretching vibrations of the methyl group are present around 2850-2960 cm⁻¹.
The table below summarizes some of the expected vibrational assignments for this compound based on typical group frequencies. spectroscopyonline.comamericanpharmaceuticalreview.comrsc.orgresearchgate.net
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Functional Group |
| N-H Stretch | ~3300 | Amide |
| Aromatic C-H Stretch | >3000 | Aromatic Ring |
| Aliphatic C-H Stretch | 2850-2960 | Methyl Group |
| Carboxyl O-H Stretch | 2500-3300 | Carboxylic Acid |
| Amide C=O Stretch (Amide I) | 1650-1720 | Amide |
| Carboxyl C=O Stretch | 1700-1760 | Carboxylic Acid |
| Aromatic C=C Stretch | 1400-1600 | Aromatic Ring |
| Amide N-H Bend (Amide II) | 1510-1570 | Amide |
| Tyrosine Ring Breathing | ~850 | Tyrosine |
| Tyrosine C-H Out-of-Plane Bend | ~820 | Tyrosine |
This table presents generalized data and actual peak positions can vary based on experimental conditions and the specific molecular environment.
Conformational Fingerprinting by Vibrational Spectroscopy
Vibrational spectroscopy is highly sensitive to the three-dimensional structure of a molecule. ru.nlresearchgate.net Even subtle changes in the conformation of this compound can lead to shifts in the positions and intensities of vibrational bands, particularly in the "fingerprint" region (below 1500 cm⁻¹). spectroscopyonline.comamericanpharmaceuticalreview.com This region contains complex vibrations involving the entire molecular skeleton, making it unique for a specific conformer. spectroscopyonline.com By comparing the experimental IR and Raman spectra with theoretical calculations for different possible conformations, it is possible to identify the most stable conformer or mixture of conformers present in the sample. researchgate.netepfl.ch This "conformational fingerprinting" provides valuable insight into the molecule's preferred spatial arrangement. ru.nl
Chiroptical Methods for Stereochemical Analysis (e.g., Optical Rotation, Circular Dichroism)
Chiroptical methods are essential for confirming the absolute stereochemistry of chiral molecules like this compound, which possesses a stereocenter at the alpha-carbon.
Optical Rotation (OR) measures the rotation of plane-polarized light as it passes through a solution of the chiral compound. mgcub.ac.inaps.org The specific rotation, a characteristic physical property, can be used to distinguish between enantiomers, which will rotate the light to an equal but opposite degree. frontiersin.orgresearchgate.net
Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. mgcub.ac.inrsc.org A CD spectrum provides information about the electronic transitions within the molecule and is highly sensitive to its three-dimensional structure. rsc.orgrsc.org For this compound, the aromatic chromophore of the tyrosine residue is a key contributor to the CD signal. The sign and magnitude of the Cotton effects in the CD spectrum can be used to assign the absolute configuration (L or D) of the amino acid derivative. frontiersin.orgrsc.org Fluorescence-detected circular dichroism (FDCD) is a related, highly sensitive technique that can be advantageous, especially for fluorescent molecules or when working with very low concentrations. rsc.orgrsc.org
Chromatographic Techniques for Separation and Purity Assessment
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, purification, and purity assessment of this compound. torontech.comcuni.cz The method relies on the differential partitioning of the compound between a stationary phase (packed in a column) and a liquid mobile phase. torontech.com
For the analysis of this compound, a reversed-phase HPLC method is commonly employed. science.gov In this setup, a nonpolar stationary phase (like C18) is used with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, sometimes with a buffer to control the pH. science.govnih.gov The separation is based on the hydrophobicity of the components in the mixture. torontech.com
Thin Layer Chromatography (TLC)
Thin Layer Chromatography (TLC) is a fundamental and widely utilized analytical technique in organic chemistry for its simplicity, speed, and efficiency in separating components of a mixture. In the context of this compound and related amino acid derivatives, TLC serves as an indispensable tool for monitoring reaction progress, identifying products, and assessing the purity of intermediates and final compounds. medcraveonline.comscielo.brmdpi.com The technique operates on the principle of differential partitioning of compounds between a stationary phase (a thin layer of adsorbent material, typically silica (B1680970) gel, coated on a flat carrier) and a mobile phase (a solvent or solvent mixture that moves up the plate via capillary action).
The separation is based on the relative affinity of the compound for the stationary and mobile phases. Compounds that are more polar have a stronger interaction with the polar stationary phase (like silica gel) and thus travel a shorter distance up the plate. Conversely, less polar compounds have a higher affinity for the mobile phase and travel further. This differential migration allows for the separation of compounds. The result of a TLC experiment is quantified by the Retention Factor (Rƒ), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. sjomr.org.in The Rƒ value is a characteristic of a compound under specific TLC conditions (stationary phase, mobile phase, temperature). sjomr.org.in
In the synthesis and analysis of N-formylated amino acids, TLC is crucial for confirming the conversion of a starting material to the desired product. For instance, during the N-formylation of an L-tyrosine derivative, the progress of the reaction can be monitored by spotting the reaction mixture on a TLC plate over time. ru.nl The disappearance of the starting material spot and the appearance of a new spot corresponding to the N-formylated product indicate the reaction's progression. medcraveonline.com A study on the selective N-formylation of L-tyrosine methyl ester demonstrated that the reaction's completion could be confirmed by TLC after just 15 minutes when using dichloromethane (B109758) as the solvent. ru.nl Similarly, TLC is employed to monitor the removal of the formyl protecting group from N-formyl-peptide esters. google.com
The choice of the mobile phase is critical for achieving good separation. For amino acids and their derivatives, which possess both acidic and basic functional groups, solvent systems are often composed of a mixture of a non-polar solvent, a more polar solvent, and an acid or base to control the ionization state of the compounds. researchgate.net A common eluent system for amino acids is a mixture of n-butanol, acetic acid, and water. reachdevices.com
Detailed Research Findings
Research on the TLC of amino acids provides reference data that can be used to predict the behavior of derivatives like this compound. The Rƒ values for L-tyrosine have been determined on various stationary phases using a standard mobile phase system.
| Stationary Phase | Mobile Phase | Rƒ Value for L-Tyrosine |
| Silica Gel | n-Butanol : Acetic Acid : Water (3:1:1) | 0.55 |
| Cellulose | n-Butanol : Acetic Acid : Water (3:1:1) | 0.53 |
| Alumina | n-Butanol : Acetic Acid : Water (3:1:1) | 0.11 |
| Data sourced from a comprehensive study on the TLC of amino acids. reachdevices.com |
The N-formyl group generally increases the polarity of the molecule compared to the free amine, while the O-methyl ether is less polar than the phenolic hydroxyl group of tyrosine. Therefore, the Rƒ value of this compound would be different from that of L-tyrosine, and its precise value would depend on the specific balance of these polarity changes and the chosen TLC system. In synthetic procedures, the comparison of the Rƒ values of the starting material, the reaction mixture, and the purified product on the same TLC plate is a standard method for confirming the identity and purity of the synthesized this compound.
Mechanistic Studies on Biosynthesis and Enzymatic Transformations Involving Tyrosine Derivatives
Role of N-Formyl Tyrosine in Natural Product Biosynthesis
N-Formyl-L-tyrosine, an N-acyl-L-tyrosine, is a derivative of the amino acid L-tyrosine where a formyl group replaces one of the hydrogens on the amino group. nih.gov It serves as a metabolite in Saccharomyces cerevisiae and is a key intermediate in the biosynthesis of various natural products. nih.govnih.gov The formylation of the amino group is a crucial step that can influence the subsequent enzymatic modifications of the tyrosine scaffold. ru.nl
Origin of Formyl and Methyl Groups in Metabolites (e.g., Tuberin)
The biosynthesis of the antibiotic tuberin (B1235387) provides a compelling case study for the origin of formyl and methyl groups in natural products. rsc.org Experimental evidence from labeling studies has shown that the N-formyl and O-methyl groups of tuberin are efficiently labeled by [2-¹⁴C]glycine. rsc.org Interestingly, while [Me-¹⁴C]methionine effectively labels the O-methyl group, it does not label the N-formyl group. rsc.org This suggests that the C2 of glycine (B1666218) is the precursor for the N-formyl group, while the methyl group of methionine is the source of the O-methyl group. rsc.org L-tyrosine serves as the backbone for the rest of the tuberin molecule. rsc.org
| Precursor | Labeled Group in Tuberin |
| [2-¹⁴C]glycine | N-formyl and O-methyl |
| [Me-¹⁴C]methionine | O-methyl |
| [¹⁴C]formate | Not incorporated into N-formyl group |
| L-tyrosine | Remainder of the molecule |
Biosynthesis of Related Formylated/Methylated Phenolic Compounds
The biosynthesis of formylated and methylated phenolic compounds is a widespread phenomenon in nature, leading to a diverse array of molecules with various biological activities. frontiersin.org The formylation and methylation of the tyrosine backbone are often early steps in these biosynthetic pathways, setting the stage for further enzymatic modifications. biorxiv.org
For example, in the biosynthesis of bursatellin-type metabolites in mollusks, a nonribosomal peptide synthetase (NRPS) pathway is involved. biorxiv.org An N-terminal formylation domain on the NRPS enzyme is responsible for the formylation of L-tyrosine. biorxiv.org This is followed by a four-electron reduction of the N-formyl-L-tyrosine thioester to the corresponding alcohol, N-formyl-L-tyrosinol. biorxiv.org Subsequent methylation or other modifications can then occur on this formylated intermediate. biorxiv.org
In another example, the biosynthesis of the diisonitrile chalkophore xanthocillin involves the dimerization of an isonitrile-derived intermediate, followed by the action of a methyltransferase to yield a methylated derivative. nih.gov The instability of isonitrile moieties can sometimes lead to their decomposition to N-formyl adducts, highlighting the close relationship between these functional groups in natural product biosynthesis. nih.gov
Enzymatic Methylation of Tyrosine Residues
Enzymatic methylation is a common post-translational modification that plays a pivotal role in diversifying the chemical structures and biological activities of natural products derived from tyrosine. beilstein-journals.org Methyltransferases are the enzymes responsible for these highly specific modifications. frontiersin.org
Catechol O-methyl Transferase (COMT) Activity on DOPA and Analogs
Catechol-O-methyltransferase (COMT) is a key enzyme involved in the metabolism of catecholamines, including L-DOPA, a derivative of tyrosine. wikipedia.org COMT catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to one of the hydroxyl groups of the catechol ring. acs.org This O-methylation is a critical step in the inactivation of neurotransmitters like dopamine. creative-proteomics.com
COMT exhibits activity on a range of catechol-containing compounds, not just L-DOPA. wikipedia.org Studies have shown that COMT can be inhibited by various L-DOPA analogs and other catecholic compounds. researchgate.net For instance, certain 6,7-dihydroxy-3,4-dihydroisoquinolines, which are structurally related to dopamine, have been found to be potent inhibitors of COMT. nih.gov Interestingly, these inhibitors are not themselves substrates for methylation by the enzyme. nih.gov The ability of COMT to accept various analogs as substrates or inhibitors has been exploited in the development of drugs to treat conditions like Parkinson's disease, where prolonging the action of L-DOPA is beneficial. acs.orgau.dk
Role of Methyltransferases in Tyrosine Derivative Biosynthesis
Methyltransferases are crucial for the biosynthesis of a vast array of tyrosine-derived natural products. beilstein-journals.org These enzymes exhibit remarkable chemo-, regio-, and stereoselectivity, allowing for the precise installation of methyl groups at various positions on the tyrosine scaffold. beilstein-journals.org This methylation can occur on oxygen (O-methylation) or nitrogen (N-methylation) atoms. frontiersin.org
O-methyltransferases are particularly prevalent and are responsible for modifying the hydroxyl groups of phenolic compounds, which can enhance their membrane permeability and bioavailability. beilstein-journals.org In the biosynthesis of benzylisoquinoline alkaloids, for example, a series of O- and N-methyltransferases act sequentially on tyrosine-derived intermediates to create complex molecular architectures. frontiersin.org The biosynthesis of these alkaloids starts with the condensation of two tyrosine derivatives, followed by a cascade of methylation and other enzymatic reactions. researchgate.net
The substrate flexibility of some methyltransferases makes them attractive biocatalytic tools for the synthesis of novel modified peptides and other bioactive compounds. beilstein-journals.org
Enzymatic Deformylation Mechanisms
Enzymatic deformylation is a critical hydrolytic process in which a formyl group (-CHO) is removed from the N-terminus of a molecule. In prokaryotes, this reaction is essential for protein maturation, where the enzyme peptide deformylase (PDF) removes the formyl group from the initiator N-formylmethionine (fMet) residue of nascent polypeptide chains. The mechanism of this reaction provides a direct model for understanding the potential enzymatic cleavage of the N-formyl group from N-Formyl-O-methyl-L-tyrosine.
PDFs are metalloenzymes, typically utilizing a divalent metal ion such as Fe²⁺, Zn²⁺, or Co²⁺ in their active site. The catalytic mechanism proceeds via a general acid-base catalysis pathway:
Activation of Water: The active site metal ion coordinates a water molecule, lowering its pKa and activating it for nucleophilic attack. A conserved glutamate (B1630785) residue (e.g., Glu133 in E. coli PDF) acts as a general base, abstracting a proton from the metal-bound water to generate a highly nucleophilic hydroxide (B78521) ion.
Nucleophilic Attack: The activated hydroxide ion attacks the electrophilic carbonyl carbon of the formyl group on the substrate (e.g., this compound). This attack forms a short-lived, unstable tetrahedral oxyanion intermediate.
Stabilization of Intermediate: The tetrahedral intermediate is stabilized by an "oxyanion hole" formed by the backbone amides of active site residues and the catalytic metal ion.
Collapse and Product Release: The intermediate collapses, and the C-N bond is cleaved. A nearby conserved residue, acting as a general acid, protonates the nitrogen of the amino group, facilitating the release of the deformylated product (O-methyl-L-tyrosine) and formate.
While PDF's natural specificity is for N-formylmethionine at the beginning of a peptide, the fundamental chemical mechanism of formyl group hydrolysis is universal. The susceptibility of a free amino acid like this compound to a deformylase would depend entirely on the enzyme's substrate-binding pocket and its tolerance for the O-methylated phenyl side chain.
| Component | Example (E. coli PDF) | Mechanistic Role |
|---|---|---|
| Catalytic Metal Ion | Fe²⁺ (in vivo), Co²⁺, Zn²⁺ | Lewis acid; activates a water molecule for nucleophilic attack. |
| General Base | Glu133 | Abstracts a proton from the metal-bound water to generate a hydroxide ion. |
| Substrate Formyl Group | -CHO of N-formylmethionine | The electrophilic center targeted by the nucleophilic hydroxide. |
| Oxyanion Hole | Backbone amides | Stabilizes the negative charge on the tetrahedral intermediate. |
Engineering of Tyrosyl-tRNA Synthetases for Non-Canonical Amino Acid Incorporation
The genetic code can be expanded to include non-canonical amino acids (ncAAs) through the engineering of aminoacyl-tRNA synthetase (aaRS) and transfer RNA (tRNA) pairs. The O-methyl-L-tyrosine moiety of this compound is a classic example of an ncAA that has been successfully incorporated into proteins using this technology. The central challenge is to re-engineer a tyrosyl-tRNA synthetase (TyrRS) to preferentially charge its cognate tRNA with O-methyl-L-tyrosine instead of the canonical L-tyrosine.
This is achieved by creating an "orthogonal pair"—a synthetase and tRNA from one species (e.g., the archaeon Methanocaldococcus jannaschii) that does not cross-react with the host's machinery (e.g., in E. coli). The engineering focuses on modifying the active site of the TyrRS to alter its substrate specificity.
The wild-type M. jannaschii TyrRS active site recognizes L-tyrosine through a critical hydrogen bond between the hydroxyl group of the amino acid's phenol (B47542) ring and the side chain of a tyrosine residue (Tyr32) within the enzyme's binding pocket. The O-methyl-L-tyrosine substrate cannot form this hydrogen bond and is sterically hindered by the methyl group.
The engineering strategy involves rational design and directed evolution to mutate key residues in the binding pocket. A common and effective mutation is Tyr32Ala.
Removal of Positive Selection: Changing Tyr32 to a much smaller alanine (B10760859) residue removes the hydrogen-bonding interaction that stabilizes L-tyrosine binding.
Creation of a Binding Pocket: This mutation simultaneously creates a larger hydrophobic pocket in the active site. This new pocket is perfectly sized to accommodate the bulkier O-methyl group of O-methyl-L-tyrosine.
As a result, the engineered TyrRS (Tyr32Ala) exhibits reversed specificity: it now binds O-methyl-L-tyrosine with higher affinity than L-tyrosine, enabling its specific incorporation into a target protein at a position designated by an amber stop codon (UAG), which is recognized by the co-expressed, engineered tRNA.
| Synthetase Variant | Key Active Site Residue | Preferred Substrate | Mechanistic Basis for Specificity |
|---|---|---|---|
| Wild-Type M. jannaschii TyrRS | Tyr32 | L-Tyrosine | Hydrogen bond formation between enzyme's Tyr32 and substrate's phenolic -OH group. |
| Engineered M. jannaschii TyrRS | Ala32 (from Tyr32Ala mutation) | O-methyl-L-tyrosine | Hydrogen bond is eliminated; a hydrophobic pocket is created to accommodate the -OCH₃ group. |
Isotope Effects in Enzymatic Reactions Involving Methylated L-Tyrosine Derivatives
Kinetic Isotope Effects (KIEs) are powerful tools for elucidating enzymatic reaction mechanisms, particularly for identifying rate-determining steps. A KIE is observed when the rate of a reaction changes upon substitution of an atom in the substrate with one of its heavier, stable isotopes (e.g., replacing ¹H with ²H, or ¹²C with ¹³C). This effect arises because the heavier isotope forms a stronger covalent bond, which requires more energy to break.
For methylated L-tyrosine derivatives, KIE studies are highly informative for understanding the mechanism of methyl transfer reactions, such as those catalyzed by O-methyltransferases. A key example is Catechol-O-methyltransferase (COMT), which uses S-adenosyl methionine (SAM) as a methyl donor to methylate hydroxyl groups. This serves as a model for the enzymatic formation of the O-methyl group in O-methyl-L-tyrosine.
To probe the mechanism, one can compare the rate of the methylation reaction using normal SAM (containing a -CH₃ group) versus isotopically labeled SAM (containing a -CD₃ group).
Primary KIE: If the cleavage of a C-H bond in the methyl group is the slowest, rate-determining step of the reaction, a significant primary KIE (kH/kD > 1.5) will be observed. This would support a mechanism where C-H bond breaking is concerted with methyl transfer, such as in a proton abstraction event that facilitates the nucleophilic attack.
No Significant KIE: If the observed KIE is close to unity (kH/kD ≈ 1), it indicates that C-H bond cleavage is not rate-limiting. The rate-determining step is likely another part of the process, such as substrate binding, a conformational change in the enzyme, or product release.
| Isotopic Substitution | Hypothetical Observed KIE (kH/kD) | Implication for Rate-Limiting Step | Supported Mechanistic Model |
|---|---|---|---|
| -CH₃ vs. -CD₃ | ~ 1.05 | C-H bond cleavage is not the primary rate-limiting step. | Classic SN2 transfer where binding/release or conformational changes are slower. |
| -CH₃ vs. -CD₃ | ~ 3.5 | C-H bond cleavage is fully or partially rate-limiting. | Mechanism with significant C-H bond breaking character in the transition state. |
| -CH₃ vs. -CD₃ | ~ 1.00 | C-H bond cleavage is not involved in the rate-limiting step at all. | A step such as product release is significantly slower than the chemical step. |
Applications of N Formyl O Methyl L Tyrosine As a Building Block in Advanced Chemical Synthesis
The strategic modification of amino acids provides chemists with powerful tools for constructing complex molecules with tailored properties. N-Formyl-O-methyl-L-tyrosine, a derivative of the naturally occurring amino acid L-tyrosine, serves as a valuable building block in several areas of advanced chemical synthesis, from peptide chemistry to the development of novel bioactive compounds. Its unique combination of an N-terminal formyl group and a side-chain O-methyl ether allows for precise control over reactivity and molecular conformation.
Future Research Directions and Unexplored Avenues
Development of Novel Stereoselective Synthetic Pathways
The precise control of stereochemistry is paramount in the synthesis of bioactive molecules. For N-Formyl-O-methyl-L-tyrosine, future research will likely focus on developing more efficient and highly stereoselective synthetic routes. Current methods, while effective, may have limitations in terms of yield, scalability, and environmental impact.
Future synthetic strategies could explore:
Asymmetric Catalysis : The use of chiral catalysts, such as those based on transition metals like ruthenium or rhodium, can facilitate the enantioselective synthesis of amino acid derivatives. researchgate.net Research into novel ligands for these catalysts could lead to higher enantiomeric excesses and improved reaction efficiency.
Enzyme-Catalyzed Reactions : Biocatalysis offers a green and highly specific alternative to traditional chemical synthesis. mdpi.com Exploring enzymes like aminoacylases or transaminases for the stereoselective formylation or methylation of tyrosine precursors could provide a more sustainable and efficient pathway. mdpi.comnih.gov For instance, a chemo-enzymatic approach combining chemical synthesis with enzymatic resolution has been shown to be effective for producing L-m-tyrosine on a larger scale. researchgate.net
Flow Chemistry : Continuous flow synthesis can offer better control over reaction parameters, leading to improved yields and purity. Developing a flow-based process for the synthesis of this compound could enhance scalability and reduce production costs.
Advanced Computational Modeling for Structure-Function Relationships
Computational methods are becoming increasingly indispensable in predicting the properties and behavior of molecules. researchgate.net For this compound, advanced computational modeling can provide deep insights into its structure-function relationships, guiding experimental efforts.
Key areas for future computational research include:
Conformational Analysis : A detailed understanding of the conformational landscape of this compound is crucial for predicting its interactions with biological targets. academie-sciences.fr Techniques like genetic algorithms can be employed for an exhaustive search of the potential energy surface to identify stable conformations. academie-sciences.fr
Molecular Docking and Dynamics Simulations : These simulations can predict the binding affinity and mode of interaction of this compound with proteins and other biomolecules. researchgate.net This is particularly relevant for drug discovery applications, where understanding the interaction with target enzymes or receptors is key. Recent studies have utilized these methods to investigate the binding of tyrosine derivatives to enzymes like tyrosinase. mdpi.com
Quantum Chemistry Calculations : These calculations can elucidate the electronic properties of the molecule, providing insights into its reactivity and potential for forming non-covalent interactions like hydrogen bonds and π-π stacking, which are critical for its self-assembly and biomolecular recognition. elifesciences.org
Discovery of Novel Enzymatic Systems for Biotransformations
The use of enzymes for the modification of amino acids is a rapidly growing field. gcwgandhinagar.com The discovery and engineering of novel enzymatic systems could unlock new possibilities for the synthesis and modification of this compound.
Future research in this area could focus on:
Enzyme Prospecting : Mining genomic and metagenomic databases for novel enzymes with formyltransferase, methyltransferase, or other desired activities. This could lead to the discovery of enzymes with unique substrate specificities and catalytic properties.
Directed Evolution and Enzyme Engineering : Once a promising enzyme is identified, its properties can be further enhanced through directed evolution and protein engineering. acs.org This could involve improving its stability, catalytic efficiency, or altering its substrate specificity to favor the production of this compound. For example, researchers have engineered PLP-dependent enzymes for the synthesis of noncanonical amino acids. acs.org
Applications in Next-Generation Materials and Conjugates
The unique chemical structure of this compound, with its protected amino and hydroxyl groups, makes it an interesting building block for the development of advanced materials and bioconjugates. rsc.org
Potential future applications include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
